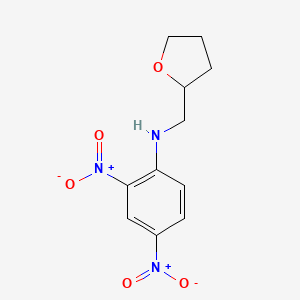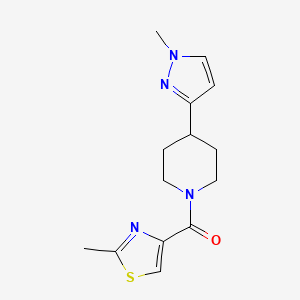
1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol” is a chemical compound with the CAS Number: 953747-88-1 . It has a molecular weight of 172.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol” is represented by the formula C9H20N2O . This indicates that the compound consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol” is a solid at room temperature . It has a molecular weight of 172.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.科学的研究の応用
Bioactive Peptides from Milk Proteins
Bioactive peptides, which are released through hydrolytic reactions such as those catalyzed by digestive enzymes, directly influence various biological processes including behavioral, gastrointestinal, hormonal, immunological, neurological, and nutritional responses. The peptides derived from the amino acid sequences of milk proteins have shown significant promise in evoking a wide range of biological activities. Their potential application in improving consumer safety through antimicrobial properties and in healthcare as therapeutic agents for infection treatment or disease prevention has been recognized. The development of commercial products incorporating bioactive peptides from casein fractions, used as dietary and pharmaceutical supplements, exemplifies their commercial viability and therapeutic value (Clare & Swaisgood, 2000).
2,4-D Herbicide Toxicity Research
Research on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide in agricultural and urban settings, has rapidly advanced. A review of data available in the Web of Science (WoS) provided insights into the specific characteristics of 2,4-D toxicity and mutagenicity. The USA leads in publication volume and centrality on this topic, with significant contributions also coming from Canada and China. Areas of focus include occupational risk, neurotoxicity, resistance to herbicides, effects on non-target aquatic species, and molecular imprinting. Future research directions are expected to emphasize molecular biology, particularly gene expression, exposure assessment in humans or vertebrate bioindicators, and pesticide degradation studies. This scientometric analysis aims to identify trends and gaps in 2,4-D toxicology and mutagenicity research to guide future efforts (Natana Raquel Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).
Applications of Ninhydrin Reaction
The ninhydrin reaction, discovered in 1910, has been extensively applied in the detection, isolation, and analysis of compounds across a broad spectrum of disciplines including agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences. This reaction is distinctive for producing a soluble chromophore, Ruhemann's purple (RP), upon reaction with primary amino groups, facilitating the analysis of amino acids, peptides, proteins, and even ammonia. Its versatility has been enhanced through adaptations such as acid, alkaline, and fluorogenic ninhydrin reagents. Understanding the multifaceted ninhydrin reactions can improve this analytical technique's utility across various scientific fields (Friedman, 2004).
Milk Peptides and Health
Bioactive milk peptides have emerged as significant players in promoting health and disease prevention. Identified within the sequences of native milk proteins, these peptides exert a profound influence on several physiological processes, including those related to behavior, digestion, immunity, and nutrition. Their release through enzymatic hydrolysis highlights their potential in dietary supplements and the development of functional foods with enhanced safety and therapeutic benefits. The exploration of bioactive peptides in commercial products, like phosphopeptides from casein, underscores their potential in the nutritional and pharmaceutical industries (Clare & Swaisgood, 2000).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
Similar compounds have been known to interact with neurotransmitter systems .
Mode of Action
It is suggested that it may act as a building block in the synthesis of more complex molecules that mimic or interfere with the action of natural neurotransmitters .
Result of Action
It is suggested that it may play a role in the synthesis of complex molecules that can mimic or interfere with neurotransmitter activity .
特性
IUPAC Name |
1-amino-3-(4-methylpiperidin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-2-4-11(5-3-8)7-9(12)6-10/h8-9,12H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYKZDYJRMQTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


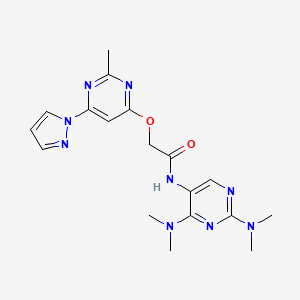
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2920820.png)
![4-Chloro-2-(methylsulfanyl)pyrido[3`,2`:4,5]thieno[3,2-d]pyrimidine](/img/structure/B2920822.png)
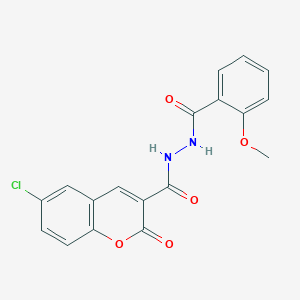
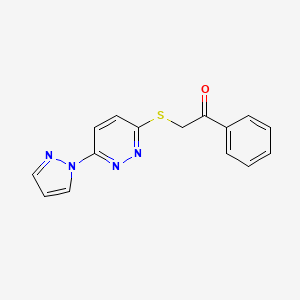
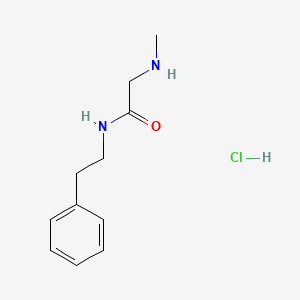

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2920832.png)

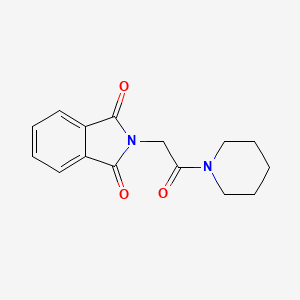
![1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfonate;tetrabutylazanium](/img/structure/B2920835.png)
